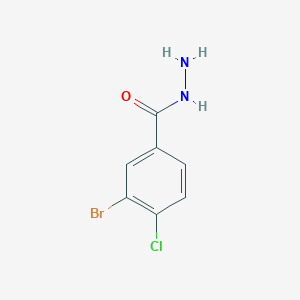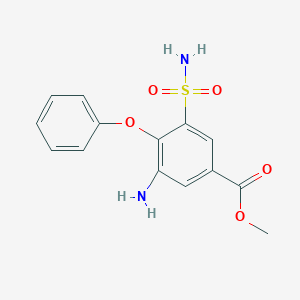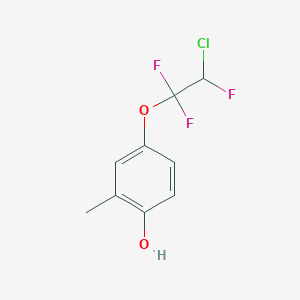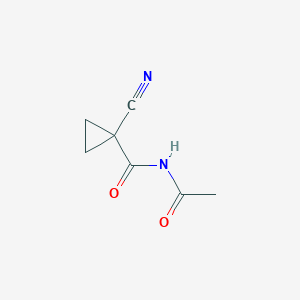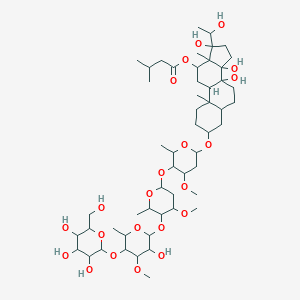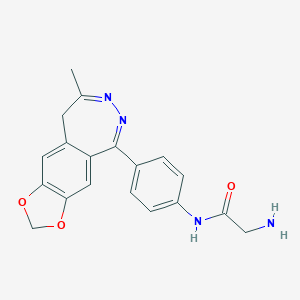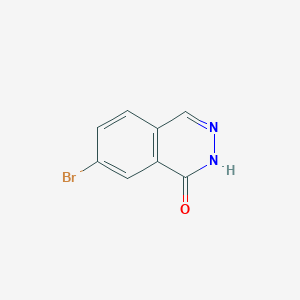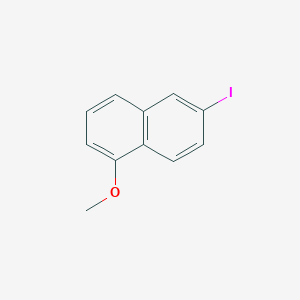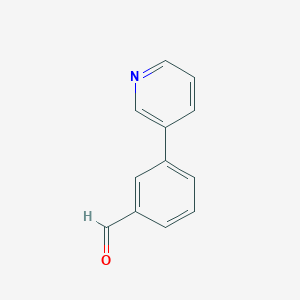
3-(吡啶-3-基)苯甲醛
描述
3-(Pyridin-3-Yl)Benzaldehyde is a chemical compound with the molecular formula C12H9NO . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 3-(Pyridin-3-Yl)Benzaldehyde and its derivatives involves various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-(Pyridin-3-Yl)Benzaldehyde is characterized by a pyridine ring attached to a benzaldehyde group . The pyridine and benzene rings form dihedral angles, indicating the twist in the molecules .Chemical Reactions Analysis
3-(Pyridin-3-Yl)Benzaldehyde participates in various chemical reactions. For instance, it is involved in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . It also plays a role in the synthesis of N-(Pyridin-3-yl)benzamides, which have potential to inhibit human steroid-11β-hydroxylase (CYP11B1) and human aldosterone synthase (CYP11B2) .Physical And Chemical Properties Analysis
3-(Pyridin-3-Yl)Benzaldehyde has a molecular weight of 183.21 and its InChI Code is 1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用
发光材料和复杂合成:Gusev 等人 (2011) 的一项研究展示了基于 1,2,4-三唑的新型锌配合物的合成,其中涉及 3-(吡啶-2-基)-5-(2-氨基苯基)-1H-1,2,4-三唑和苯甲醛。这些配合物在固态中表现出强烈的蓝绿色发光,表明在材料科学中的潜在应用。
用于 pH 鉴别的化学传感器:Dhawa 等人 (2020) 的工作探索了包括 3-((吡啶-3-亚氨基)甲基)苯甲醛在内的化合物作为 pH 的荧光化学传感器。这些化合物根据 pH 差异有效地区分正常细胞和癌细胞,表明其在生物医学应用中的效用。
分子堆积和光学性质:Percino 等人 (2014) 通过涉及 4-(吡啶-2-基)苯甲醛的缩合反应合成了一种新型化合物。该研究强调了分子堆积和分子间相互作用在确定化合物发射性质中的重要性,这可能在材料化学中产生影响。
有机合成中的催化:在 Steinhoff 等人 (2004) 的一项研究中,Pd(OAc)(2)/吡啶催化剂体系(涉及吡啶和苯甲醛)用于有机底物的选择性好氧氧化。这项研究有助于理解有机合成和催化中的机制。
有机化学中的交叉偶联反应:Wang 等人 (2014) 研究了涉及吡啶基硼酸和苯甲醛衍生物的 Suzuki 交叉偶联反应。这项研究对有机合成有影响,特别是在开发药物和复杂有机分子方面。
有机化学中的缩合机理:Arsene 等人 (2022) 研究了 4-吡啶甲醛与各种酸的缩合反应机理。该研究提供了对这些反应的热力学和动力学的见解,在合成有机化学中很有用。
光物理性质和 ICT 效应:Altinolcek 等人 (2021) 的研究重点是基于咔唑的 D-π-A 分子,包括苯甲醛衍生物。该研究评估了它们的光物理性质和分子内电荷转移 (ICT) 效应,这与光电材料的开发相关。
药物合成中的催化:Perozo-Rondón 等人 (2006) 在无溶剂催化过程中使用苯甲醛衍生物来合成 1,4-二氢吡啶衍生物。这些化合物作为药物具有应用,特别是在钙通道阻滞剂中。
安全和危害
属性
IUPAC Name |
3-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPFNRWGFPAZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383795 | |
| Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-Yl)Benzaldehyde | |
CAS RN |
131231-24-8 | |
| Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

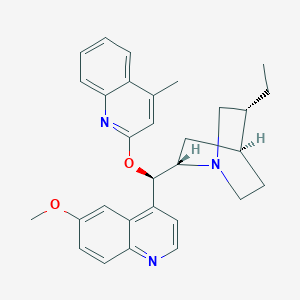
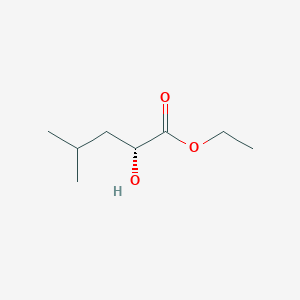
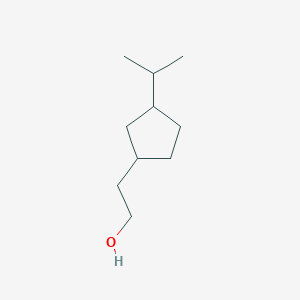
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
